molecular formula C7H5BrO B042254 3-Bromobenzaldehyde CAS No. 3132-99-8

3-Bromobenzaldehyde

Cat. No.: B042254
CAS No.: 3132-99-8
M. Wt: 185.02 g/mol
InChI Key: SUISZCALMBHJQX-UHFFFAOYSA-N
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Description

3-Bromobenzaldehyde is an organic compound with the molecular formula C₇H₅BrO. It consists of a benzene ring substituted with a bromine atom and an aldehyde group at the meta position. This compound is a colorless to pale yellow liquid and is used in various chemical syntheses due to its reactivity and functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromobenzaldehyde can be synthesized by treating benzaldehyde with bromine chloride in the presence of aluminum chloride and a polar solvent such as chloroalkane. The reaction involves the formation of a complex between benzaldehyde and aluminum chloride, followed by the addition of bromine chloride .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process ensures minimal consumption of bromine and high conversion efficiency of the aldehyde precursor to the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

3-Bromobenzaldehyde is used in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: It is employed in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 3-bromobenzaldehyde involves its reactivity due to the presence of both the bromine atom and the aldehyde group. The aldehyde group can undergo nucleophilic addition reactions, while the bromine atom can participate in substitution reactions. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 3-Bromobenzaldehyde is unique due to its meta substitution pattern, which affects its reactivity and the types of reactions it can undergo. This positional isomerism influences the compound’s chemical behavior and its applications in synthesis .

Properties

IUPAC Name

3-bromobenzaldehyde
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InChI

InChI=1S/C7H5BrO/c8-7-3-1-2-6(4-7)5-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SUISZCALMBHJQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H5BrO
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DSSTOX Substance ID

DTXSID4027521
Record name 3-Bromobenzaldehyde
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Molecular Weight

185.02 g/mol
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Physical Description

Clear dark brown liquid; [Sigma-Aldrich MSDS]
Record name 3-Bromobenzaldehyde
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CAS No.

3132-99-8
Record name 3-Bromobenzaldehyde
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Record name 3-Bromobenzaldehyde
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Synthesis routes and methods I

Procedure details

n-Butylmagnesium chloride (4.00 mmol) in 2.00M tetrahydrofuran solution (2.00 mL) was added to ice-cooled n-butyllithium (8.06 mmol) in 1.55M hexane (5.20 mL). The mixture was stirred at 0° C. for 15 minutes to give a suspension. To the suspension was added dropwise a toluene solution (25 mL) containing 1,3-dibromobenzene (2.36 g, 10.0 mmol), while keeping the temperature below 5° C., over a period of 15 minutes, thereby to give a suspension. The suspension was stirred at 0° C. for 5 hours, and then N,N-dimethylformamide (1.0 mL, 13 mmol) was added thereto. The resultant mixture was stirred at 0° C. for 30 minutes, and 10% aqueous acetic acid (20 mL) was added. The reaction mixture was extracted twice with toluene (20 mL). The organic extracts were combined, washed with water (20 mL), and dried over magnesium sulfate. Toluene was added to the solution to a volume of 85 mL. The solution (83 ml) was purified by flash column chromatography on silica gel in a developing solvent system of hexane-ethyl acetate (25:1, v/v) to give the title compound (1.446 g, 78% yield) as a pale yellowish crystalline solid.
Quantity
4 mmol
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2 mL
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8.06 mmol
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5.2 mL
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2.36 g
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1 mL
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20 mL
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25 mL
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Yield
78%

Synthesis routes and methods II

Procedure details

A process which comprises reacting one molar proportion of benzaldehyde with about 0.9-1.2 molar proportions of bromine chloride in the presence of about 1.1-2.2 molar proportions of aluminum chloride and about 0.3-0.9 mol of dibromomethane per mol of aluminum chloride under substantially anhydrous conditions at a temperature in the range of about 40°-95° C. so as to form 3-bromobenzaldehyde, the components of the reaction mixture being combined by gradually adding the bromine chloride to a dibromomethane slurry of the benzaldehyde and aluminum chloride.
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Synthesis routes and methods III

Procedure details

Charge 0.8 molar proportion of dibromomethane and 1.3 molar proportions of anhydrous aluminum chloride to a suitable reaction vessel. Add one molar proportion of benzaldehyde to the resultant slurry with agitation over a period of one hour at 40°-50° C. After completing the addition of the benzaldehyde, add one molar proportion of bromine chloride over a period of 4-5 hours while continuing agitation and maintaining the pot temperature at 50°-70° C. Continue agitation for an additional hour at 60°-70° C. Transfer the reaction mass to a flask containing dilute hydrochloric acid, separate the organic, and recover the solvent by distillation. The process results in the formation of 3-bromobenzaldehyde which is isolated in an 85% yield (99+% purity) by vacuum distillation.
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Synthesis routes and methods IV

Procedure details

Into a mixture of 1,2-dichloroethane (1,2-dichloroethane: 173.7 g, 1-bromo-2-chloroethane: 63.5 g, 1,2-dibromoethane: 2.2 g) and recovered from Example 1 with 98% aluminum chloride (0.365 mol, 88.6 g) was blown chlorine (0.25 mol, 17.8 g) at 25° C., and 97% benzaldehyde (0.50 mol, 54.6 g) was added over 1 hour at 40° C. After bromine (0.30 mol, 48.0 g) was added dropwise to this mixture over 2 hours at 40° C., the resulting mixture were stirred for 2 hours at that temperature. The post-treatment was carried out by the similar procedure to that in Example 1. As a result, 82.8 g of 3-bromobenzaldehyde were obtained.
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88.6 g
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17.8 g
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48 g
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173.7 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromobenzaldehyde
Reactant of Route 2
3-Bromobenzaldehyde
Reactant of Route 3
Reactant of Route 3
3-Bromobenzaldehyde
Reactant of Route 4
3-Bromobenzaldehyde
Reactant of Route 5
3-Bromobenzaldehyde
Reactant of Route 6
3-Bromobenzaldehyde
Customer
Q & A

ANone: 3-Bromobenzaldehyde has the molecular formula C7H5BrO and a molecular weight of 185.03 g/mol.

  • Spectroscopic data:
    • IR: The presence of a strong absorption band around 1700 cm-1 is indicative of the carbonyl (C=O) stretching vibration, confirming the aldehyde functionality. [, , , ]
    • NMR: The 1H NMR spectrum would show characteristic peaks for aromatic protons in the range of 7-8 ppm and a distinct singlet for the aldehyde proton around 10 ppm. [, , , , ] The 13C NMR spectrum would display signals corresponding to the carbonyl carbon around 190 ppm and aromatic carbons in the range of 120-140 ppm. [, , ]

A: While there are multiple synthetic routes, a common method involves the bromination of benzaldehyde under controlled conditions to achieve selective bromination at the meta position. [, ]

ANone: this compound serves as a versatile building block in organic synthesis, frequently employed in:

  • Condensation reactions: It readily undergoes condensation reactions with various nucleophiles like amines, hydrazines, and active methylene compounds. This reactivity is extensively used to synthesize Schiff bases, hydrazones, and α,β-unsaturated carbonyl compounds, respectively. [, , , , , , , , , , ]
  • Metal-catalyzed coupling reactions: The bromine atom serves as a handle for cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. These transformations enable the introduction of diverse aryl, alkenyl, and alkynyl substituents at the meta position of the benzaldehyde moiety. [, , ]

ANone: this compound and its derivatives exhibit diverse applications:

  • Pharmaceuticals: They serve as crucial intermediates in synthesizing various pharmacologically active compounds. For example, they are used to prepare ceramide analogs with potential therapeutic applications. [, , ]
  • Agrochemicals: Derivatives of this compound have been explored for their insecticidal properties, particularly as intermediates for synthesizing trifluoromethyl-containing pyrazoles. [, ]
  • Analytical Chemistry: A spectrophotometric assay for the antimalarial drug artesunate utilizes the reaction of its acid-decomposed product with 4-chlorobenzaldehyde, showcasing its potential in analytical applications. []

ANone: Structural modifications can significantly influence the reactivity and biological activity of this compound derivatives:

  • Electronic effects: The presence and position of substituents on the aromatic ring impact the electronic density of the aldehyde group, thereby affecting its reactivity in condensation and metal-catalyzed reactions. Electron-withdrawing groups generally enhance the electrophilicity of the aldehyde carbon. [, ]
  • Steric effects: Bulky substituents can hinder the approach of reactants, influencing reaction rates and selectivity. []
  • Pharmacophore properties: In the context of biological activity, modifications can alter the compound's interaction with target biomolecules. For example, introducing specific functional groups may improve binding affinity, while others may lead to unfavorable interactions or impact metabolic stability. [, , , ]

A: Research on the sorption-desorption behavior of this compound in a water-sediment system using Yangtze River sediment has been conducted. [] This study provides insights into its potential distribution and fate in aquatic environments.

ANone: While specific strategies for this compound are limited in the provided research, general approaches include:

  • Green chemistry principles: Implementing green chemistry principles in synthetic procedures can minimize waste generation and environmental impact. [, ]

ANone: Several analytical methods are used:

  • Spectroscopy: IR, 1H NMR, and 13C NMR spectroscopy are essential for structural elucidation. [, , , , , , , ]
  • Mass Spectrometry: Mass spectrometry helps determine the molecular weight and fragmentation pattern. [, , , ]
  • Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are valuable for separating and quantifying this compound in mixtures. [, ]
  • Elemental Analysis: Elemental analysis verifies the carbon, hydrogen, and bromine content, confirming the compound's purity and composition. [, , , , ]

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